molecular formula C9H9Cl4GeNO B14309954 N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide CAS No. 114629-77-5

N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide

Cat. No.: B14309954
CAS No.: 114629-77-5
M. Wt: 361.6 g/mol
InChI Key: KNJSDAATDXOGRW-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide: is a chemical compound characterized by the presence of a chlorophenyl group and a trichlorogermyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide typically involves the reaction of 2-chlorophenylamine with trichlorogermane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{2-Chlorophenylamine} + \text{Trichlorogermane} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)propanamide
  • N-(3-Chlorophenyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide

Comparison: N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

114629-77-5

Molecular Formula

C9H9Cl4GeNO

Molecular Weight

361.6 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-trichlorogermylpropanamide

InChI

InChI=1S/C9H9Cl4GeNO/c10-7-3-1-2-4-8(7)15-9(16)5-6-14(11,12)13/h1-4H,5-6H2,(H,15,16)

InChI Key

KNJSDAATDXOGRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC[Ge](Cl)(Cl)Cl)Cl

Origin of Product

United States

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